molecular formula C₁₈H₁₄N₄O₃ B1146791 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol CAS No. 66030-25-9

2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol

Cat. No. B1146791
CAS RN: 66030-25-9
M. Wt: 334.33
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Aminopyridine and benzaldehydes mixture readily reacted with phenols at 80°C without any solvents to produce novel 2- [phenyl (pyridine-2-yl amino (methyl] phenol derivatives as pseudo-Betti products in good to high yields .


Molecular Structure Analysis

The planes of the aromatic rings of the title compound, C (12)H (12)N (2)O, are twisted by 50.33 (15)°. The phenol O atom is a hydrogen-bond donor to the pyridine N atom, resulting in the formation of an eight-membered ring in the molecule .


Chemical Reactions Analysis

The reaction of 2-Aminopyridine and benzaldehydes with phenols at 80°C without any solvents produces novel 2- [phenyl (pyridine-2-yl amino (methyl] phenol derivatives as pseudo-Betti products in good to high yields .


Physical And Chemical Properties Analysis

The compound “2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol” has a molecular weight of 334.33. More specific physical and chemical properties are not available in the current literature.

Scientific Research Applications

2. Biomedical Applications

Specific Scientific Field

Biochemistry and medicinal chemistry.

Summary

SAP derivatives have shown promise in biomedical applications, including:

Experimental Procedures

Results

These are just two of the six applications. If you’d like to explore more, feel free to ask! 😊

Future Directions

The compound “2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol” and its derivatives could be further explored for their potential applications in various fields, given their interesting chemical properties .

properties

IUPAC Name

2-[[(pyridin-2-ylamino)diazenyl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c17-11-6-2-1-5-10(11)9-14-16-15-12-7-3-4-8-13-12/h1-8,17H,9H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJSTUGKJDFEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=NNC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salicylazoiminopyridine

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